1-Benzyl-1,3-dimethylurea

Description

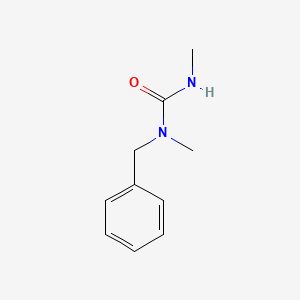

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-1,3-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-11-10(13)12(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKPKRLCONVQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308516 | |

| Record name | 1-benzyl-1,3-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59226-54-9 | |

| Record name | NSC204703 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-1,3-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-Benzyl-1,3-dimethylurea

Introduction

1-Benzyl-1,3-dimethylurea is a substituted urea compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of urea, it possesses a core structure that is a common motif in biologically active molecules. The presence of a flexible benzyl group alongside two methyl groups imparts specific steric and electronic characteristics that dictate its interaction with biological targets and its behavior in various chemical environments. Understanding the fundamental physicochemical properties of this compound is paramount for professionals in drug development and chemical research. These properties govern critical aspects ranging from reaction kinetics and purification strategies to solubility, membrane permeability, and ultimately, bioavailability. This guide provides an in-depth analysis of the key physicochemical parameters of this compound, offering both established data and the experimental methodologies required for their validation.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation upon which all other physicochemical data is built.

Key Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₄N₂O

-

CAS Number: 10313-05-0

-

Molecular Weight: 178.23 g/mol

The structure features a central carbonyl group bonded to two nitrogen atoms. One nitrogen is substituted with a benzyl group (a phenyl ring attached to a methylene bridge), while the other nitrogen is substituted with a methyl group. The first nitrogen also bears a methyl group, completing the 1,3-dimethyl substitution pattern. This arrangement provides a combination of a hydrophobic aromatic region, a flexible linker, and a polar urea core capable of acting as both a hydrogen bond donor and acceptor.

Note: The DOT language does not natively support aromatic ring structures perfectly. A proper chemical drawing software would render this more accurately.

Caption: 2D representation of this compound.

Core Physicochemical Properties: Data and Determination

The following section details the essential physicochemical properties of this compound, their importance, and the standard protocols for their experimental determination.

Summary of Physicochemical Data

| Property | Value | Significance in Drug Development |

| Molecular Weight | 178.23 g/mol | Influences diffusion, bioavailability (Lipinski's Rule of Five). |

| Melting Point (°C) | Data not available in searched results | Indicator of purity, lattice energy, and solid-state stability. |

| Boiling Point (°C) | Data not available in searched results | Relates to volatility; important for purification by distillation. |

| Water Solubility | Data not available in searched results | Crucial for formulation, administration, and absorption.[1][2][3] |

| LogP (Octanol/Water) | Predicted values vary | Key indicator of lipophilicity, affecting membrane permeability and metabolism. |

| pKa | Data not available in searched results | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |

Melting Point: A Measure of Purity and Stability

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range (typically 0.5-1.0°C). A depressed and broadened melting range is a strong indicator of impurities.[4]

This method is the most common and accessible for determining the melting point of a powdered solid.[5]

Principle: A small, packed sample in a capillary tube is heated at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range.[4][5]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[5][6] Jab the open end of a glass capillary tube into the powder to collect a small amount.[6][7] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a packed column height of 1-2 mm.[4]

-

Apparatus Setup: Place the capillary tube into the sample holder of a calibrated melting point apparatus.[6]

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time in subsequent, more accurate measurements.

-

Accurate Determination: Cool the apparatus to at least 20°C below the approximate melting point.[6] Begin heating again at a slow, controlled rate of 1-2°C per minute. A slow heating rate is critical for an accurate measurement.[4]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (T2).[6] The melting range is reported as T1-T2.

-

Validation: Perform the determination in duplicate or triplicate using a fresh sample and capillary tube for each run to ensure consistency.[7]

Solubility: The Gateway to Bioavailability

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a specific solvent at equilibrium.[8] It is a critical parameter in drug development, as a compound must be in solution to be absorbed and exert its biological effect.[3] Poor aqueous solubility is a major hurdle in formulation and can lead to poor bioavailability.[3]

The shake-flask method is the gold standard for determining thermodynamic solubility, measuring the equilibrium between the dissolved and undissolved solid.[8][9]

Principle: An excess amount of the solid compound is agitated in a specific buffer (e.g., phosphate-buffered saline, PBS pH 7.4) for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.[2][8]

Methodology:

-

Preparation: Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial.[8]

-

Incubation: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4 to mimic physiological conditions).[8] Seal the vials.

-

Equilibration: Place the vials in an incubator shaker or on a vial roller system at a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period, typically 24 hours, to allow the system to reach equilibrium.[1][8][9]

-

Phase Separation: After incubation, allow the vials to stand so that the excess solid can settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials or filter the solution using a low-binding filter (e.g., 0.45 µm PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

Quantification: Prepare a series of dilutions of the resulting filtrate. Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3]

-

Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the saturated solution, which represents the thermodynamic solubility. The results are typically reported in units of µg/mL or µM.

Partition Coefficient (LogP): Measuring Lipophilicity

The n-octanol/water partition coefficient (Pow) is a measure of a compound's differential solubility between a nonpolar solvent (n-octanol, mimicking lipids) and a polar solvent (water). It is expressed as a logarithm (logP) and is a key predictor of a drug's ability to cross biological membranes. The OECD recommends the shake-flask method for compounds with an expected logP between -2 and 4.[10][11]

Principle: The compound is dissolved in a two-phase system of n-octanol and water. After vigorous mixing and separation, the concentration of the compound in each phase is measured to calculate the partition coefficient.[10]

Caption: Workflow for LogP determination via the shake-flask method.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This ensures the solvent activities are at equilibrium before the experiment begins.

-

Test Preparation: Add a known amount of this compound to a suitable vessel (e.g., a separatory funnel or centrifuge tube) containing a defined volume ratio of the pre-saturated n-octanol and water.

-

Equilibration: Shake the vessel vigorously for several minutes and then place it on a mechanical shaker at a constant temperature (20-25°C) for 1-2 hours to ensure equilibrium is reached.[12]

-

Phase Separation: Allow the vessel to stand until the two phases have clearly separated. If an emulsion has formed, centrifugation is required to break it.[10][11]

-

Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of this compound in both the n-octanol and aqueous layers using a validated analytical method.

-

Calculation: The partition coefficient (Pow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (logP). The experiment should be repeated with different phase volume ratios to ensure the result is independent of concentration.[11]

Spectroscopic Profile

Spectroscopic data provides direct confirmation of the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would be expected to show distinct signals for the two different methyl groups, the methylene protons of the benzyl group, and the aromatic protons of the phenyl ring. The integration of these signals would correspond to the number of protons in each environment (3H, 3H, 2H, and 5H, respectively).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would reveal signals for the carbonyl carbon (typically ~155-165 ppm), the carbons of the two methyl groups, the methylene carbon, and the unique carbons of the aromatic ring.

-

IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O (carbonyl) stretch of the urea moiety would be prominent, typically in the region of 1630-1680 cm⁻¹. N-H stretching bands would also be visible around 3300-3500 cm⁻¹.

-

MS (Mass Spectrometry): Would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.23). Fragmentation patterns would likely show cleavage at the benzylic position, resulting in characteristic fragment ions.

Conclusion

The physicochemical properties of this compound define its behavior in both chemical and biological systems. While some data points require experimental determination, established protocols provide a clear and reliable path for their acquisition. A thorough characterization of its melting point, solubility, and lipophilicity is a non-negotiable first step for any research program involving this compound. This data empowers scientists to design more effective synthetic routes, develop stable and bioavailable formulations, and ultimately, accelerate the journey from chemical entity to functional application.

References

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available at: [Link]

-

4.3: Melting Point Determination Procedure. Chemistry LibreTexts. Available at: [Link]

-

In-vitro Thermodynamic Solubility. Protocols.io. Available at: [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. Available at: [Link]

-

Melting point determination. University of Alberta. Available at: [Link]

-

Measuring the Melting Point. Westlab Canada. Available at: [Link]

-

A.8. PARTITION COEFFICIENT 1. METHOD. EUR-Lex. Available at: [Link]

-

experiment (1) determination of melting points. University of Technology - Iraq. Available at: [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Thermodynamic Solubility Assay. Evotec. Available at: [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available at: [Link]

-

Thermodynamic solubility. PCBIS. Available at: [Link]

-

Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. ACS Publications. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. evotec.com [evotec.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. davjalandhar.com [davjalandhar.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. pubs.acs.org [pubs.acs.org]

1-Benzyl-1,3-dimethylurea CAS number 59226-54-9

An In-depth Technical Guide to 1-Benzyl-1,3-dimethylurea (CAS Number: 59226-54-9)

Disclaimer: The compound this compound (CAS 59226-54-9) is not extensively documented in publicly available scientific literature. This guide has been developed by synthesizing information from established chemical principles and data on structurally analogous compounds. The protocols and predictions herein are provided as expert guidance for research and development and should be implemented with appropriate laboratory safety precautions for uncharacterized substances.

Section 1: Executive Summary and Introduction

This compound is an unsymmetrical, trisubstituted urea derivative. The urea scaffold is a cornerstone in medicinal chemistry and materials science, prized for its ability to form stable, predictable hydrogen bonds with biological targets and its utility as a building block in polymer synthesis.[1][2] The incorporation of a benzyl group introduces lipophilicity and the potential for aromatic interactions (e.g., π-π stacking), while the N,N'-dimethyl groups modulate solubility and steric hindrance around the urea core. This unique combination of functional groups suggests potential applications in areas where fine-tuning of molecular recognition and physicochemical properties is critical.

This guide provides a comprehensive technical overview, including plausible synthetic routes, predicted physicochemical and spectroscopic properties, detailed experimental protocols for synthesis and characterization, and a discussion of potential research applications.

Section 2: Synthesis and Mechanistic Rationale

The synthesis of unsymmetrical ureas can be challenging due to the potential for forming symmetrical byproducts.[3] Phosgene-based methods, while traditional, are hazardous and often lack selectivity.[3][4] Therefore, modern, phosgene-free approaches are strongly recommended. We propose two primary, robust synthetic strategies for this compound.

Proposed Synthetic Pathways

Two logical and efficient pathways are outlined below. Route A is often preferred for its use of stable, commercially available starting materials and avoidance of highly reactive isocyanates as isolated intermediates.

Figure 1: Proposed Synthetic Pathways. Route A proceeds via a stable carbamoyl chloride intermediate. Route B utilizes an in-situ generated isocyanate.

Causality Behind Route Selection:

-

Route A (Recommended): The reaction of a secondary amine (dimethylamine) with a phosgene equivalent like triphosgene generates dimethylcarbamoyl chloride. This intermediate is then reacted with a primary amine (benzylamine) in the presence of a non-nucleophilic base (like triethylamine or pyridine) to afford the final product. This step-wise approach allows for controlled addition and often results in higher yields of the desired unsymmetrical product.

-

Route B: This route involves the initial formation of benzyl isocyanate from benzylamine using a reagent like 1,1'-carbonyldiimidazole (CDI).[5] The subsequent addition of dimethylamine to the isocyanate yields the target molecule. While effective, isocyanates are highly reactive and require careful handling. Generating the isocyanate in situ is a common strategy to mitigate these risks.[3]

Detailed Experimental Protocol (Based on Route A)

This protocol is a self-validating system, where successful synthesis and characterization confirm the predicted chemical behavior.

Objective: To synthesize this compound.

Materials:

-

Benzylamine (≥99%)

-

Dimethylcarbamoyl chloride (≥98%) or Triphosgene (for in situ generation)

-

Triethylamine (TEA), distilled (≥99.5%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzylamine (1.0 eq.) and anhydrous DCM (approx. 0.2 M concentration).

-

Base Addition: Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Carbamoyl Chloride Addition: Dissolve dimethylcarbamoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 30-50% ethyl acetate in hexanes.

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Section 3: Purification and Characterization

Purification Workflow

The crude product will likely be a solid or a viscous oil. Purification is essential to remove unreacted starting materials and byproducts.

Figure 2: General Purification and Characterization Workflow. Selection between recrystallization and chromatography depends on the physical state and purity of the crude product.

Protocol Details:

-

Recrystallization: If the crude product is a solid, recrystallization is the preferred method. A solvent system of ethyl acetate/hexanes or ethanol/water is predicted to be effective.[5] Dissolve the crude solid in a minimum amount of the hot, more polar solvent, and slowly add the less polar solvent until turbidity persists. Allow to cool slowly to room temperature, then in a refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration.

-

Column Chromatography: For oily products or highly impure solids, silica gel chromatography is recommended. A gradient elution from 10% to 50% ethyl acetate in hexanes should effectively separate the product from less polar starting materials and more polar byproducts.

Predicted Physicochemical and Spectroscopic Data

The following properties are predicted based on the molecular structure and data from analogous compounds.[6][7]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O | - |

| Molecular Weight | 178.23 g/mol | - |

| Appearance | White to off-white solid | Typical for substituted ureas. |

| Melting Point | 90 - 110 °C | Higher than 1,3-dimethylurea due to the larger benzyl group, but lower than highly symmetrical ureas. |

| Solubility | Soluble in polar organic solvents (DCM, Ethyl Acetate, Alcohols). Sparingly soluble in water. | The benzyl group decreases aqueous solubility compared to smaller ureas. |

Table 2: Predicted Spectroscopic Data for Characterization

| Technique | Predicted Features | Interpretation |

|---|---|---|

| ¹H NMR | δ ~7.2-7.4 ppm (m, 5H)δ ~4.5 ppm (s, 2H)δ ~2.8-3.0 ppm (s, 6H) | Aromatic protons of the benzyl group.Benzylic methylene (CH₂) protons.N-methyl (CH₃) protons. A single peak suggests free rotation around the C-N bonds. |

| ¹³C NMR | δ ~160-165 ppmδ ~138 ppmδ ~127-129 ppmδ ~50 ppmδ ~35 ppm | Carbonyl (C=O) carbon.Quaternary aromatic carbon (C-CH₂).Aromatic CH carbons.Benzylic (CH₂) carbon.N-methyl (CH₃) carbons. |

| FT-IR | ~1640-1660 cm⁻¹ (strong)~3030 cm⁻¹ (medium)~2930 cm⁻¹ (medium) | C=O stretching vibration (characteristic of the urea group).[8]Aromatic C-H stretching.Aliphatic C-H stretching. |

| Mass Spec (ESI+) | m/z = 179.12 [M+H]⁺m/z = 201.10 [M+Na]⁺ | Molecular ion peaks confirming the molecular weight. |

| Fragmentation | m/z = 91.05 | Fragment corresponding to the benzyl cation [C₇H₇]⁺, a very common and stable fragment.[1] |

Section 4: Potential Applications and Research Directions

The unique structure of this compound suggests several avenues for research, particularly in drug discovery.

-

Kinase Inhibition: Many clinically approved kinase inhibitors, such as Sorafenib, feature a substituted urea moiety that is critical for binding to the enzyme's active site.[3] The N-benzyl group could serve as a scaffold to explore interactions within the hydrophobic regions of kinase ATP-binding pockets.

-

Hedgehog Pathway Inhibition: N-acylureas and related structures have been identified as inhibitors of the Hedgehog signaling pathway, which is implicated in certain cancers.[9]

-

Agrochemicals: Substituted ureas are widely used as herbicides.[3] The specific substitution pattern of this compound could be investigated for novel herbicidal or plant growth regulatory activities.

-

Material Science: The urea functional group can be used in the synthesis of polymers and supramolecular assemblies. The benzyl and methyl groups allow for tuning the physical properties (e.g., solubility, thermal stability) of such materials.

Section 5: Safety and Handling

As this compound is an uncharacterized compound, it must be handled with the assumption that it is potentially hazardous.

-

General Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Starting Material Hazards: Be aware of the specific hazards of the reagents used in the synthesis. Benzylamine is corrosive, and phosgene equivalents like triphosgene are highly toxic and corrosive. Dimethylcarbamoyl chloride is a suspected carcinogen.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Section 6: Conclusion

While direct literature on this compound is scarce, its synthesis is readily achievable through established modern organic chemistry methods. This guide provides a robust framework for its preparation, purification, and characterization, grounded in the predictable behavior of its constituent functional groups. The predicted spectroscopic data serves as a benchmark for researchers to confirm the successful synthesis of this novel compound. Its structural features make it an intriguing candidate for exploration in medicinal chemistry, agrochemistry, and materials science, inviting further investigation into its unique properties and potential applications.

References

- Google Patents. (n.d.). Synthesis of N-benzyl-N-benzyloxyurea.

-

Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and application of unsymmetrically substituted ureas. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N,N'-DIMETHYLUREA. Retrieved from [Link]

-

Filo. (2025). When benzyl amine is treated with chloroform in presence of ethanolic pot... Retrieved from [Link]

-

PubMed. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Retrieved from [Link]

-

Wikipedia. (n.d.). Urea. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituted Ureas. Methods of Synthesis and Applications. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of dimethyl urea.

- Google Patents. (n.d.). Process for preparing n, n-dimethylurea.

-

Taylor & Francis Online. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Retrieved from [Link]

-

CentAUR. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. Retrieved from [Link]

-

ACS Publications. (n.d.). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-benzylurea derivatives 21 and 22. Retrieved from [Link]

-

ResearchGate. (n.d.). Urea and urea-water solutions - An infrared study. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected syntheses of ureas through phosgene substitutes. Retrieved from [Link]

-

PubChem. (n.d.). Benzylurea. Retrieved from [Link]

-

ACS Publications. (n.d.). A General Synthesis of Unsymmetrical Tetrasubstituted Ureas. Retrieved from [Link]

-

ACS Publications. (2025). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of alkyl-ureas.

- Google Patents. (n.d.). Process for purifying and crystallizing urea.

-

ResearchGate. (n.d.). Reaction of an Isocyanate and a Carboxylic Acid in Dimethyl Sulfoxide. Retrieved from [Link]

-

NIST WebBook. (n.d.). Urea, 2TMS derivative. Retrieved from [Link]

-

YouTube. (2016). Technique Series: Recrystallization (urea as an example). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

National Institutes of Health. (2021). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. Retrieved from [Link]

-

Infona. (n.d.). The Infra-red Absorption Spectrum and Structure of Urea. Retrieved from [Link]

-

RSC Publishing. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as a new anticancer agent: Synthesis, in vitro, in silico and ADMET studies. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of isocyanate derivatives of aliphatic, cycloaliphatic, and araliphatic compounds.

-

Royal Society of Chemistry. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Retrieved from [Link]

-

EXCLI Journal. (2006). INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2012). Urea Recrystallization. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

Sources

- 1. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. US2444023A - Preparation of dimethyl urea - Google Patents [patents.google.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Benzylurea | C8H10N2O | CID 10853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]

Foreword: The Untapped Potential of a Novel Scaffold

An In-depth Technical Guide to the Biological Activity of N-benzyl-N',N'-dimethylurea

In the landscape of modern drug discovery, the N-benzyl-urea scaffold has emerged as a privileged structure, particularly within oncology. Derivatives of this core have demonstrated a wide array of biological activities, including potent anticancer, anticonvulsant, and antidiabetic properties.[1] Their structural resemblance to peptide bonds allows for critical hydrogen bonding interactions with biological targets, making them attractive for rational drug design.[1] This guide delves into the prospective biological activity of a novel, yet uncharacterized member of this family: N-benzyl-N',N'-dimethylurea.

While extensive research has validated the therapeutic potential of various N-benzyl-urea analogues, particularly as kinase inhibitors in anticancer applications, a specific investigation into the biological profile of N-benzyl-N',N'-dimethylurea is not yet present in the published literature.[2][3] This document, therefore, serves as a comprehensive technical guide for the scientific community, outlining a robust, field-proven framework for the synthesis, characterization, and biological evaluation of this promising compound. We will proceed from a plausible synthetic route to a detailed, multi-phased experimental workflow designed to thoroughly elucidate its mechanism of action and therapeutic potential.

Proposed Synthesis of N-benzyl-N',N'-dimethylurea

The synthesis of N-substituted ureas can be achieved through several established methodologies.[4][5] A highly efficient and straightforward approach involves the reaction of an amine with an isocyanate. For the synthesis of N-benzyl-N',N'-dimethylurea, we propose the reaction of benzylamine with N,N-dimethylcarbamoyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Synthetic Scheme

Caption: Proposed synthesis of N-benzyl-N',N'-dimethylurea.

Detailed Experimental Protocol

Objective: To synthesize N-benzyl-N',N'-dimethylurea.

Materials:

-

Benzylamine

-

N,N-Dimethylcarbamoyl Chloride

-

Triethylamine (TEA), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

-

To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of N,N-dimethylcarbamoyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-N',N'-dimethylurea.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Hypothesized Biological Activity: A Focus on Kinase Inhibition

The urea moiety is a key pharmacophore in a multitude of kinase inhibitors, including the FDA-approved drug Sorafenib.[3] The N-benzyl group is also prevalent in many biologically active compounds. Given that numerous N-benzyl-urea derivatives exhibit potent anticancer activity by inhibiting protein kinases, it is highly probable that N-benzyl-N',N'-dimethylurea will display similar properties.[6][7]

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8] Key kinase families often targeted by urea-based inhibitors include:

-

Receptor Tyrosine Kinases (RTKs): Such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are pivotal in cell proliferation and survival.[7][9]

-

Mitogen-Activated Protein Kinases (MAPKs): The p38 MAPK pathway, for instance, is involved in cellular responses to stress and inflammation and has a complex, dual role in cancer.[10][11][12]

Therefore, we hypothesize that N-benzyl-N',N'-dimethylurea may function as an inhibitor of key kinases within these pathways.

Relevant Signaling Pathways

Caption: Simplified EGFR Signaling Pathway.[13][14][15][16]

Caption: Simplified HER2 Signaling Pathway.[17][18][19][20]

Proposed Experimental Workflow for Biological Characterization

A tiered approach is proposed to systematically evaluate the biological activity of N-benzyl-N',N'-dimethylurea, starting with broad screening and progressing to more specific mechanistic studies.

Caption: Experimental workflow for biological characterization.

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit cancer cell proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[21][22][23][24][25]

Experimental Protocol: MTT Cell Proliferation Assay

-

Cell Plating: Seed cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HT-29 colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[2][3]

-

Compound Treatment: Treat the cells with a range of concentrations of N-benzyl-N',N'-dimethylurea (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[24]

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Hypothetical IC₅₀ Values

| Cell Line | Cancer Type | N-benzyl-N',N'-dimethylurea IC₅₀ (µM) | Sorafenib IC₅₀ (µM) |

| A549 | Lung Carcinoma | [Experimental Value] | [Reference Value] |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Reference Value] |

| HT-29 | Colorectal Adenocarcinoma | [Experimental Value] | [Reference Value] |

| PC-3 | Prostate Adenocarcinoma | [Experimental Value] | [Reference Value] |

Phase 2: Target-Based Enzymatic Assays

If the compound demonstrates significant cytotoxicity, the next logical step is to assess its direct inhibitory effect on the hypothesized kinase targets. In vitro kinase assays measure the transfer of phosphate from ATP to a substrate by a specific kinase.[26][27][28]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

-

Reaction Setup: In a microplate, combine the recombinant human kinase (e.g., EGFR, HER2, or p38α), a specific peptide substrate, and varying concentrations of N-benzyl-N',N'-dimethylurea.

-

Initiation: Initiate the kinase reaction by adding an ATP solution.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or non-radioactive methods like fluorescence/luminescence-based assays that detect the amount of ADP produced or the phosphorylated substrate.[27]

-

Data Analysis: Determine the kinase activity at each inhibitor concentration relative to a no-inhibitor control and calculate the IC₅₀ value.

Data Presentation: Hypothetical Kinase Inhibition IC₅₀ Values

| Kinase Target | N-benzyl-N',N'-dimethylurea IC₅₀ (nM) | Control Inhibitor IC₅₀ (nM) |

| EGFR | [Experimental Value] | [Gefitinib Value] |

| HER2 | [Experimental Value] | [Lapatinib Value] |

| p38α MAPK | [Experimental Value] | [SB203580 Value] |

Phase 3: Cellular Mechanism of Action Studies

Confirmation that the compound inhibits the target kinase within a cellular context is crucial. This can be achieved by examining the phosphorylation status of downstream substrates of the target kinase using Western blotting.

Conceptual Protocol: Western Blot Analysis

-

Cell Treatment: Treat a sensitive cancer cell line with N-benzyl-N',N'-dimethylurea at concentrations around its IC₅₀ value for a short period (e.g., 1-2 hours).

-

Stimulation: If necessary, stimulate the signaling pathway (e.g., with EGF for the EGFR pathway).

-

Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the protein concentration.

-

Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-EGFR) and its downstream effectors (e.g., p-ERK), as well as antibodies for the total protein levels as loading controls.

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. A reduction in the phosphorylated protein signal upon treatment would confirm on-target activity.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically grounded framework for the initial investigation into the biological activity of N-benzyl-N',N'-dimethylurea. By leveraging the extensive knowledge base of the broader N-benzyl-urea class, we have constructed a logical and efficient workflow to probe its likely anticancer and kinase-inhibiting properties.

Positive outcomes from this proposed research plan—specifically, potent and selective activity in both cellular and enzymatic assays—would establish N-benzyl-N',N'-dimethylurea as a valuable lead compound. Subsequent research should then focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, evaluation of pharmacokinetic properties, and eventual progression to in vivo efficacy studies in relevant cancer models. The exploration of this novel chemical entity holds significant promise for the development of next-generation targeted cancer therapies.

References

Sources

- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 2. Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. reactionbiology.com [reactionbiology.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The functional role of p38 MAPK pathway in malignant brain tumors [frontiersin.org]

- 12. Targeting p38 MAP kinase signaling in cancer through post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 16. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]

- 17. researchgate.net [researchgate.net]

- 18. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. HER2 - Wikipedia [en.wikipedia.org]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. MTT assay overview | Abcam [abcam.com]

- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 24. atcc.org [atcc.org]

- 25. biotium.com [biotium.com]

- 26. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bmglabtech.com [bmglabtech.com]

- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

A Strategic Guide to Unveiling the Therapeutic Potential of 1-Benzyl-1,3-dimethylurea: A Roadmap for Target Identification and Validation

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted ureas represent a cornerstone scaffold in modern medicinal chemistry, contributing to a plethora of approved therapeutics and clinical candidates.[1][2][3] The compound 1-Benzyl-1,3-dimethylurea, while structurally intriguing, remains a largely unexplored entity within the vast chemical space of bioactive molecules. This technical guide serves not as a retrospective summary of established knowledge, but as a forward-looking strategic roadmap for the systematic investigation of its therapeutic potential. By leveraging structure-activity relationships from analogous compounds and foundational principles of drug discovery, we delineate a comprehensive, multi-pronged approach to identify and validate its most promising molecular targets. This document provides the scientific rationale, detailed experimental protocols, and conceptual frameworks necessary to propel this compound from a chemical novelty to a candidate for preclinical development.

Introduction: The Untapped Potential of a Privileged Scaffold

The urea moiety is a privileged structure in drug design, prized for its ability to form robust hydrogen bond networks with biological targets, thereby anchoring molecular interactions and driving therapeutic efficacy.[2][3] From the multi-kinase inhibitor sorafenib to potent anti-inflammatory agents, the versatility of the urea scaffold is well-documented.[2][4] this compound incorporates this key functional group alongside a benzyl substituent, known to engage in hydrophobic and aromatic interactions within protein binding pockets, and two methyl groups that can influence solubility, metabolic stability, and conformational rigidity.

Despite this promising structural composition, a thorough review of the scientific literature reveals a conspicuous absence of dedicated research into the biological activities of this compound. This guide, therefore, adopts a predictive and proactive stance. We will dissect the molecule's constituent parts, infer plausible biological targets based on the extensive pharmacology of related benzyl and urea derivatives, and lay out a rigorous, self-validating experimental plan to test these hypotheses. Our primary objective is to equip researchers with the necessary tools and intellectual framework to systematically unlock the therapeutic promise of this compound.

Molecular Profile and In Silico Assessment

Before embarking on extensive biological assays, a foundational understanding of the physicochemical properties of this compound is paramount. These properties govern its "drug-likeness," influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its viability as a therapeutic agent.

Caption: Chemical Structure of this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | 192.25 g/mol | Excellent. Well within the typical range for oral bioavailability (<500 Da). |

| logP (Octanol/Water) | ~1.5 - 2.0 | Indicates good membrane permeability and a balance between solubility and lipophilicity. |

| Hydrogen Bond Donors | 0 | The absence of N-H donors may reduce interactions with certain targets but can improve membrane permeability. |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | Capable of forming a key hydrogen bond with target proteins. |

| Rotatable Bonds | 3 | Low number of rotatable bonds suggests conformational rigidity, which can lead to higher binding affinity and specificity. |

| Polar Surface Area | ~29.1 Ų | Low polar surface area, predictive of good oral absorption and blood-brain barrier penetration. |

Note: Values are estimations from standard computational models and require experimental verification.

The in silico profile of this compound is highly encouraging. Its low molecular weight and balanced lipophilicity suggest a high probability of favorable pharmacokinetics, making it an attractive starting point for a drug discovery program.

High-Priority Therapeutic Target Classes: An Evidence-Based Exploration

Based on the extensive precedent set by structurally related compounds, we have identified two high-priority target classes for initial investigation: soluble epoxide hydrolase and protein kinases.

Soluble Epoxide Hydrolase (sEH): A Prime Target for Anti-Inflammatory Therapy

Scientific Rationale: Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the degradation of anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active diol counterparts (DHETs).[5][6][7] Inhibition of sEH stabilizes EET levels, making it a highly validated therapeutic strategy for treating a range of conditions including hypertension, neuropathic pain, and inflammatory diseases.[5][7]

Crucially, the urea functional group is a well-established pharmacophore for potent sEH inhibition.[5][6][7] It acts as a transition-state mimetic, forming critical hydrogen bonds with key catalytic residues (e.g., Asp335 and Tyr383/Tyr466) in the enzyme's active site.[7] The benzyl group of this compound is well-suited to occupy the hydrophobic pocket of the sEH active site, further enhancing binding affinity. Numerous potent sEH inhibitors feature a central urea core flanked by lipophilic moieties, a structural paradigm that this compound fits perfectly.[5][8][9]

Caption: The sEH pathway and the potential inhibitory role of this compound.

Protein Kinases: Targeting Oncogenic Signaling

Scientific Rationale: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and other proliferative diseases. The diaryl urea structure is central to the mechanism of several approved multi-kinase inhibitors, most notably Sorafenib and Regorafenib.[2][3][4] In these drugs, the urea moiety forms key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[3]

While this compound is not a classic diaryl urea, the fundamental pharmacophoric elements are present. The benzyl group can occupy the hydrophobic pocket typically filled by an aryl ring, and the urea can still engage in hinge-binding interactions. Research into N-aryl-N'-benzylurea derivatives has demonstrated their potential as inhibitors of kinases like EGFR and HER-2, suggesting that this structural arrangement is conducive to kinase inhibition.[10][11] Given the vast and diverse family of protein kinases, this compound could act as a scaffold for developing inhibitors against a range of oncogenic targets.

Caption: General protein kinase signaling and the potential mechanism of inhibition.

A Roadmap for Experimental Validation

The following protocols provide a structured, tiered approach to systematically evaluate the therapeutic potential of this compound, beginning with direct target engagement and progressing to cellular activity.

Workflow for Target Identification and Validation

Caption: A logical workflow for the experimental validation of this compound.

Protocol 1: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Objective: To determine if this compound inhibits sEH activity and to quantify its potency (IC₅₀).

Methodology: A fluorescence-based assay using a substrate such as PHOME (cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate), which becomes highly fluorescent upon hydrolysis by sEH.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare serial dilutions of the compound in assay buffer (e.g., Bis-Tris pH 7.0) to create a dose-response curve (e.g., 100 µM to 1 nM).

-

Prepare a solution of recombinant human sEH in assay buffer.

-

Prepare a solution of the fluorescent substrate PHOME in a suitable solvent.

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of each compound dilution (or DMSO for control) to respective wells.

-

Add 100 µL of the sEH enzyme solution to each well.

-

Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 10 µL of the PHOME substrate solution.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in fluorescence (Excitation: 330 nm, Emission: 465 nm) over time (e.g., 20 minutes).

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration.

-

Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Protein Kinase Inhibition Profiling

Objective: To perform a broad screen of this compound against a panel of protein kinases to identify potential targets.

Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs) using radiometric (e.g., ³³P-ATP) or fluorescence-based assays.

Step-by-Step Workflow:

-

Compound Submission:

-

Provide a high-purity sample of this compound at a specified concentration (e.g., 10 mM in DMSO).

-

-

Primary Screen:

-

The compound is assayed at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >300 kinases covering different families).

-

The percentage of inhibition for each kinase is reported.

-

-

Hit Identification:

-

"Hits" are identified based on a predefined inhibition threshold (e.g., >50% inhibition).

-

-

Dose-Response Confirmation (for hits):

-

For each identified hit, a full 10-point dose-response curve is generated to determine the IC₅₀ value, confirming the inhibitory activity and potency.

-

-

Data Analysis:

-

The results will provide a profile of the compound's kinase inhibitory activity, highlighting its potency and selectivity. This data is critical for identifying the most promising kinase targets for further investigation.

-

Protocol 3: Cell-Based Antiproliferative Assay

Objective: To assess the effect of this compound on the growth and viability of cancer cell lines relevant to any identified kinase targets.

Methodology: A colorimetric assay, such as the MTT or SRB assay, which measures cell viability.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture relevant human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HT-29 colon cancer) in appropriate media and conditions.[10]

-

-

Cell Plating:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture media.

-

Treat the cells with the compound dilutions for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).

-

-

Viability Assessment (MTT Assay Example):

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of viability versus the logarithm of the compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).

-

Conclusion and Future Directions

This compound stands at an intriguing crossroads of known pharmacophores and unexplored potential. Its structural features strongly suggest a high likelihood of interaction with therapeutically relevant targets, particularly soluble epoxide hydrolase and various protein kinases. This guide provides a comprehensive, logic-driven framework for systematically de-orphaning this compound. By executing the proposed experimental roadmap, researchers can efficiently test these primary hypotheses, generate robust and validated datasets, and determine the most promising therapeutic avenue for this compound. A positive outcome from these initial studies would pave the way for lead optimization, in vivo efficacy studies, and the potential development of a novel therapeutic agent.

References

-

Uddin, M. J., et al. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules, 29(13), 3029. [Link]

-

Uddin, M. J., et al. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. PubMed. [Link]

-

Kim, H., et al. (2023). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega, 8(2), 2207-2218. [Link]

-

Wang, Y., et al. (2022). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PubMed Central. [Link]

-

Kim, H., et al. (2023). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Publications. [Link]

-

Toda, N., et al. (2018). Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. PubMed. [Link]

-

Lu, X., et al. (2013). Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. PubMed. [Link]

-

Ferla, S., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. [Link]

-

Khan, I., et al. (2023). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. ScienceDirect. [Link]

-

Jiang, B., et al. (2020). Discovery and Resistance Mechanism of a Selective CDK12 Degrader. PubMed Central. [Link]

-

Ferla, S., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. [Link]

-

Lu, X., et al. (2013). Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. PubMed. [Link]

-

El-Sayed, M. A., et al. (2021). Design of novel purine-scaffold CDK12 inhibitors. ResearchGate. [Link]

-

Al-Malki, J., et al. (2021). Chemical structures of 1, 3-dibenzylurea, benzyl glucosinolate and isothiocyante. ResearchGate. [Link]

-

Li, Y., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [Link]

-

Sharma, R., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

-

Singh, S., et al. (2023). Alignment of substituted benzyl urea derivatives using template based... ResearchGate. [Link]

-

Ferla, S., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]

-

Wang, L., et al. (2010). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. ResearchGate. [Link]

-

Khan, F. I., et al. (2024). Targeting Cyclin-Dependent Kinase 12 (CDK12) for Cancer Therapy: Structure-Based Discovery of Two Novel CDK12 Inhibitors In Silico Using Integrated Bioinformatics. PubMed. [Link]

-

Bista, M., et al. (2018). Structure-Based Design of Selective Noncovalent CDK12 Inhibitors. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

1-Benzyl-1,3-dimethylurea structural analogs and derivatives

An In-Depth Technical Guide to 1-Benzyl-1,3-dimethylurea: Structural Analogs, Derivatives, and Therapeutic Potential

Abstract

The urea scaffold is a cornerstone in medicinal chemistry, prized for its unique hydrogen bonding capabilities and structural rigidity, which make it an effective pharmacophore for a multitude of biological targets. Within this broad class, this compound and its derivatives represent a focal point of significant research interest. These trisubstituted ureas serve as a versatile platform for developing novel therapeutic agents, particularly in oncology. This guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships (SAR) of this compound analogs. We delve into detailed experimental protocols for their synthesis and biological evaluation, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative, referenced literature to ensure scientific integrity.

Introduction: The Urea Scaffold in Drug Design

The urea functional group (R-NH-CO-NH-R') is a privileged structure in drug discovery. Its ability to act as both a hydrogen bond donor and acceptor allows it to form stable, specific interactions with biological macromolecules like enzymes and receptors[1]. This property is central to the mechanism of action for numerous approved drugs. The modification of substituents on the urea nitrogens allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, directly impacting its pharmacokinetic and pharmacodynamic profile.

This compound is a specific trisubstituted urea. The presence of the benzyl group introduces aromaticity and a lipophilic character, while the two methyl groups modulate the molecule's polarity and steric profile. This core structure has served as the foundation for designing targeted therapies, most notably in the realm of oncology, where derivatives have shown potent antiproliferative activities[2][3]. This guide explores the chemical space around this scaffold, detailing the synthesis of its analogs and the biological insights gained from their evaluation.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives typically follows a multi-step pathway that is both robust and adaptable for creating a diverse library of analogs. The general approach involves the formation of a secondary amine intermediate, followed by a reaction to construct the urea moiety.

Core Synthetic Pathway

A common and effective route involves the reductive amination of a substituted benzaldehyde with a primary amine, followed by reaction with an isocyanate or a carbamoyl chloride. An alternative, as detailed in the literature, involves the reaction of a secondary amine with dimethylcarbamoyl chloride[2].

The causality behind this choice of pathway lies in its efficiency and modularity. Reductive amination is a high-yielding reaction that allows for the easy introduction of diverse substituted benzyl groups (R1). The subsequent reaction to form the urea core is also typically efficient and allows for the introduction of the N,N-dimethylurea moiety (R2). This two-stage process enables the systematic exploration of structure-activity relationships.

Detailed Experimental Protocol: Synthesis of 1-benzyl-1-(2-chlorobenzyl)-3,3-dimethylurea

This protocol is adapted from established methodologies for the synthesis of trisubstituted urea derivatives[2]. It serves as a self-validating system where the purity and identity of intermediates and the final product are confirmed at each stage through standard analytical techniques.

Materials & Reagents:

-

Benzylamine

-

2-Chlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

N,N-Dimethylcarbamoyl chloride

-

Pyridine

-

Dichloromethane (DCM, dry)

-

Ethanol

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

-

Formation of the Secondary Amine (N-(2-chlorobenzyl)benzylamine):

-

Dissolve 2-chlorobenzaldehyde (1 equivalent) and benzylamine (1 equivalent) in ethanol in a round-bottom flask.

-

Reflux the mixture for 1-2 hours to form the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 10°C. The addition of a reducing agent is critical to selectively reduce the imine C=N bond without affecting the aromatic rings.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding water. Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude secondary amine.

-

-

Formation of the Urea (1-benzyl-1-(2-chlorobenzyl)-3,3-dimethylurea):

-

Dissolve the crude secondary amine from the previous step in dry dichloromethane.

-

Add dry pyridine (1.5 equivalents) to act as a base, which will neutralize the HCl generated during the reaction.

-

Add N,N-dimethylcarbamoyl chloride (1.2 equivalents) dropwise to the solution at 0°C. This reagent is the source of the N,N-dimethylurea moiety.

-

Allow the reaction to stir at room temperature for 5-6 hours until completion (monitored by TLC).

-

Wash the organic layer sequentially with water, 1N HCl, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure final compound[2].

-

Characterization: The final product's identity and purity should be confirmed using techniques such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected spectral data for a similar compound, 1-benzyl-1-(2-chlorobenzyl)-3,3-dimethylurea (7a), includes characteristic peaks in ¹H NMR around 2.82 ppm for the two methyl groups and 4.58 ppm for the benzylic protons[2].

Pharmacological Activity and Therapeutic Applications

Derivatives of the this compound scaffold have been primarily investigated for their antiproliferative and enzyme inhibitory activities.

Anticancer Activity

A significant body of research has focused on developing benzyl urea derivatives as anticancer agents, often designed as analogs of successful kinase inhibitors like Sorafenib[4]. These compounds have demonstrated potent activity against a range of human cancer cell lines.

The primary mechanism of action for many of these compounds is the inhibition of protein serine/threonine kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival[5]. By blocking these pathways, the compounds can induce apoptosis and inhibit tumor growth.

Table 1: In Vitro Antiproliferative Activity of Selected Benzyl Urea Derivatives

| Compound ID | R1 Substitution (on Benzyl Ring) | Target Cell Line | IC₅₀ (μM) | Reference |

| 9b | 4-(trifluoromethyl) | MCF-7 (Breast) | < 3.0 | [5] |

| 9d | 3,4-bis(trifluoromethyl) | PC-3 (Prostate) | < 5.0 | [5] |

| 20 | N-3-pyridyl moiety | HT-29 (Colon) | 3.82 | [4] |

| 8c | 4-(trifluoromethyl) | A549 (Lung) | < 5.0 | [5] |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

The data clearly indicates that substitutions on the aromatic rings play a crucial role in determining the potency of these compounds.

Enzyme Inhibition

Beyond cancer, dibenzylurea-based compounds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH)[6]. sEH is an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxy-fatty acids. Inhibiting sEH increases the levels of these beneficial mediators, making sEH inhibitors promising candidates for treating hypertension, inflammation, and pain[6]. The central urea or amide with two flanking lipophilic groups is considered the minimal structural requirement for sEH inhibition[6].

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds into clinical candidates. For benzyl urea derivatives, several key relationships have been established.

-

Aromatic Substitutions: The nature and position of substituents on the benzyl ring significantly impact biological activity. The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl groups, on the phenyl ring is often beneficial for antiproliferative activity[5]. This is likely due to altered electronic properties that enhance binding to the target protein or improve pharmacokinetic properties.

-

Role of the Urea Moiety: The urea group is a critical pharmacophore, primarily through its ability to form key hydrogen bond interactions within the active site of target kinases or enzymes.

-

Lipophilicity and Molecular Shape: The overall lipophilicity and three-dimensional shape of the molecule, dictated by the various substituents, are critical for cell permeability and effective binding to the target.

Key Biological Assay Protocol: MTT Antiproliferative Assay

To evaluate the anticancer potential of newly synthesized derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, reliable colorimetric method.

Principle: This assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized benzyl urea derivatives in the appropriate cell culture medium. Add the compounds to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib)[5].

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a validated platform for the development of potent, biologically active molecules. Research has predominantly highlighted its potential in oncology, with numerous derivatives exhibiting significant antiproliferative activity against various cancer cell lines. SAR studies have provided clear guidance for optimization, emphasizing the importance of specific substitutions on the aromatic rings to enhance potency.

Future research should focus on several key areas:

-

Target Deconvolution: For novel active compounds, identifying the specific kinase or protein target is essential to understand the mechanism of action and guide further development.

-

Pharmacokinetic Profiling: Promising compounds from in vitro assays must be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their potential as viable drug candidates.

-

Exploration of New Therapeutic Areas: While oncology is a major focus, the demonstrated activity of related ureas as sEH inhibitors suggests that this scaffold could be leveraged to develop agents for inflammatory or cardiovascular diseases[6].

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the this compound core will continue to be a valuable starting point for the discovery of next-generation therapeutics.

References

-

ResearchGate. Synthesis of N-benzylurea derivatives 21 and 22. Reagents and reaction... Available at: [Link]

-

PrepChem.com. Synthesis of N-phenyl-N'-(α,α-dimethylbenzyl) urea. Available at: [Link]

-

MDPI. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Available at: [Link]

-

ResearchGate. Chemical structures of 1, 3-dibenzylurea, benzyl glucosinolate and isothiocyante. Available at: [Link]

-

Taylor & Francis Online. Use of Quantitative Structure–Activity Relationship (QSAR) and ADMET prediction studies as screening methods for design of benzyl urea derivatives for anti-cancer activity. Available at: [Link]

-

ResearchGate. Alignment of substituted benzyl urea derivatives using template based... Available at: [Link]

-

PubMed. Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Available at: [Link]

-

National Institutes of Health (NIH). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. Available at: [Link]

-

National Institutes of Health (NIH). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Available at: [Link]

-

Ataman Kimya. N,N'-DIMETHYLUREA. Available at: [Link]

-

ResearchGate. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. Available at: [Link]

-